molecular formula C16H16N2O2S B2544530 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline CAS No. 2034226-39-4

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline

Cat. No.: B2544530
CAS No.: 2034226-39-4
M. Wt: 300.38
InChI Key: YANJBRIVFAHYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound that features a cyclopropylsulfonyl group attached to an indoline ring, which is further substituted with a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indoline derivatives with different substituents, such as:

Uniqueness

1-(Cyclopropylsulfonyl)-5-(pyridin-4-yl)indoline is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and other applications.

Properties

IUPAC Name

1-cyclopropylsulfonyl-5-pyridin-4-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-21(20,15-2-3-15)18-10-7-14-11-13(1-4-16(14)18)12-5-8-17-9-6-12/h1,4-6,8-9,11,15H,2-3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANJBRIVFAHYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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